molecular formula C13H12ClNO2 B14045991 (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide

Cat. No.: B14045991
M. Wt: 249.69 g/mol
InChI Key: VLUUUMSIXCBQPS-TWGQIWQCSA-N
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Description

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chloropropylidene group attached to an indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide typically involves the reaction of indene derivatives with chloropropylidene reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the indene derivative is treated with a chloropropylidene halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropylidene group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloropropylidene group can interact with nucleophilic sites on proteins or DNA, potentially altering their function and leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-11-(3-chloropropylidene)-6,11-dihydrodibenzo[b,e]oxepine
  • 5-(3-chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Uniqueness

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide is unique due to its indene core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where its specific reactivity and interaction with biological targets can be leveraged for desired outcomes.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

(1E)-1-(3-chloropropylidene)-3-oxoindene-2-carboxamide

InChI

InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-6,11H,3,7H2,(H2,15,17)/b9-6-

InChI Key

VLUUUMSIXCBQPS-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/CCCl)/C(C2=O)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CCCCl)C(C2=O)C(=O)N

Origin of Product

United States

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